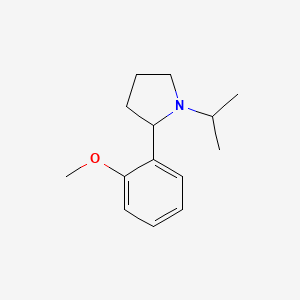
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with isopropylamine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Scientific Research Applications
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A versatile scaffold with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes and potential therapeutic applications.
Prolinol: A derivative of pyrrolidine used in the synthesis of various bioactive molecules.
These compounds share the pyrrolidine ring structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)15-10-6-8-13(15)12-7-4-5-9-14(12)16-3/h4-5,7,9,11,13H,6,8,10H2,1-3H3 |
InChI Key |
AZOOBWXCNDJSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


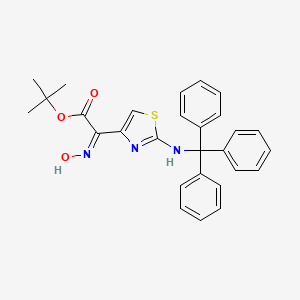
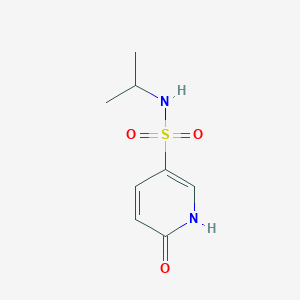
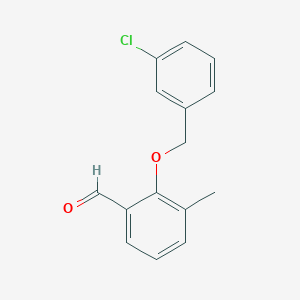
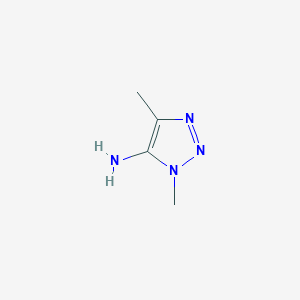
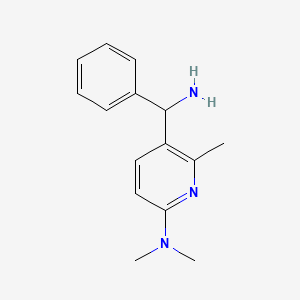
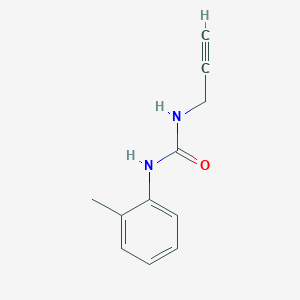
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)
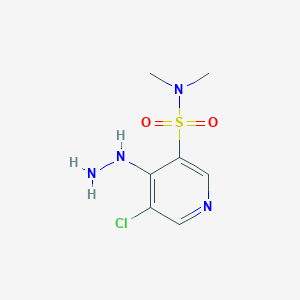
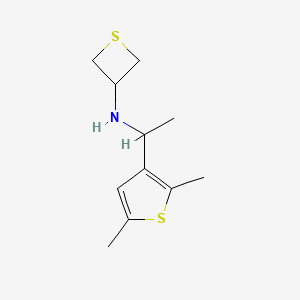
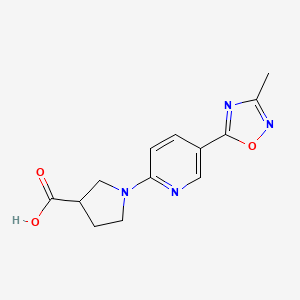
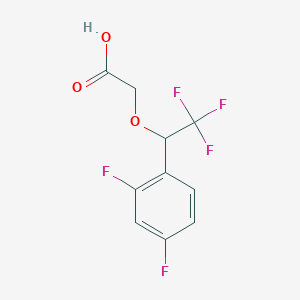
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
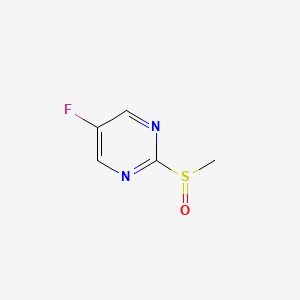
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
